molecular formula C7H9ClN2O3S B12925569 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide

4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide

Cat. No.: B12925569
M. Wt: 236.68 g/mol
InChI Key: UHTXOFDWOHLQDC-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is a chemical compound provided with a high level of purity, identified by 1534388-87-8 . Its molecular formula is C7H9ClN2O3S, and it has a molecular weight of 236.68 g/mol . This product is intended for Research Use Only and is not approved for use in humans or veterinary applications. To ensure the stability of the product, it is recommended to store it at refrigerated temperatures of 2-8°C . The simultaneous presence of both a chloro and a sulfonamide group on the pyridine ring makes this molecule a valuable scaffold in medicinal chemistry and drug discovery research. Sulfonamide-functionalized heterocycles are frequently explored for their biological activity, often serving as key intermediates in the synthesis of potential therapeutic agents. The reactive chloro group provides a versatile handle for further functionalization via cross-coupling reactions, while the hydroxyethyl-sulfonamide moiety can contribute to solubility and hydrogen-bonding interactions. Researchers can utilize this compound as a sophisticated building block for constructing more complex molecules or as a core structure in the development and screening of novel bioactive compounds.

Properties

Molecular Formula

C7H9ClN2O3S

Molecular Weight

236.68 g/mol

IUPAC Name

4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C7H9ClN2O3S/c8-6-1-2-9-5-7(6)14(12,13)10-3-4-11/h1-2,5,10-11H,3-4H2

InChI Key

UHTXOFDWOHLQDC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)NCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-Substituted-3-Pyridinesulfonamide Derivatives: Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatility of the Pyridinesulfonamide Scaffold

In the landscape of modern medicinal chemistry, the pyridinesulfonamide scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. The inherent chemical reactivity of precursors such as 4-chloro-3-pyridinesulfonamide allows for the systematic exploration of chemical space, leading to the discovery of potent and selective modulators of critical biological targets. This guide provides an in-depth exploration of a specific subclass: 4-amino-substituted-3-pyridinesulfonamide derivatives, with a conceptual focus on the ethanolamine derivative. We will delve into the synthetic strategies, mechanism of action, and the significant therapeutic applications of this important class of molecules, particularly as carbonic anhydrase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Core Moiety: 4-Chloro-3-pyridinesulfonamide as a Key Synthetic Intermediate

4-Chloro-3-pyridinesulfonamide (CAS RN: 33263-43-3) is a cornerstone building block in the synthesis of numerous pharmaceutical agents. Its chemical architecture, featuring a pyridine ring adorned with a chemically reactive chlorine atom at the 4-position and a sulfonamide group at the 3-position, provides a unique platform for generating diverse molecular libraries.

Chemical and Physical Properties:

  • Molecular Formula: C₅H₅ClN₂O₂S

  • Molecular Weight: 192.62 g/mol

  • Appearance: Off-white to slightly yellow crystalline powder

  • Melting Point: >167 °C

  • Solubility: Sparingly soluble in water, with better solubility in organic solvents.

The strategic placement of the chlorine atom renders it susceptible to nucleophilic aromatic substitution, a reaction that forms the basis for the synthesis of a wide array of 4-substituted derivatives. This reactivity is the key to unlocking the therapeutic potential of this scaffold.

Synthetic Pathways to 4-Amino-Substituted-3-Pyridinesulfonamide Derivatives

The primary route to synthesizing 4-amino-substituted-3-pyridinesulfonamide derivatives involves the nucleophilic displacement of the 4-chloro substituent by a primary or secondary amine. This reaction is a robust and versatile method for introducing a wide range of functionalities at the 4-position.

A notable, albeit less documented, example is the reaction with ethanolamine to yield 4-(2-hydroxyethylamino)-3-pyridinesulfonamide . The general principles of this synthesis can be extrapolated from procedures for other amino-substituted derivatives. A European patent application from 1979 described 4-amino-3-sulfonamido pyridine derivatives where one of the substituents could be a hydroxyethyl group, indicating early interest in such compounds for their potential diuretic properties.

Diagram: General Synthetic Pathway

Technical Profile: 4-Chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and utility of 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide .

Executive Summary

This compound is a specialized pyridine-based building block used in medicinal chemistry, particularly for the synthesis of fused bicyclic heterocycles and kinase inhibitors.

As of early 2026, this specific derivative does not have a widely indexed CAS Registry Number in public chemical databases. It is distinct from the primary sulfonamide 4-chloro-3-pyridinesulfonamide (CAS 33263-43-3) and is typically generated in situ or synthesized on-demand from its parent sulfonyl chloride.

Key Chemical Identifiers
Attribute Detail
Chemical Name This compound
Common Name N-(2-Hydroxyethyl)-4-chloropyridine-3-sulfonamide
CAS Number Not Publicly Indexed (See Parent Precursor below)
Parent Precursor (CAS) 33263-44-4 (4-Chloropyridine-3-sulfonyl chloride)
Primary Analog (CAS) 33263-43-3 (4-Chloropyridine-3-sulfonamide)
Benzamide Analog (CAS) 7400-54-6 (4-Chloro-N-(2-hydroxyethyl)benzamide)
Molecular Formula C₇H₉ClN₂O₃S
Molecular Weight 236.68 g/mol
SMILES Clc1ccncc1S(=O)(=O)NCCO

Synthetic Logic & Methodology

The synthesis of this compound follows a nucleophilic substitution pathway. The high reactivity of the sulfonyl chloride requires controlled conditions to prevent hydrolysis or double-addition.

Reaction Scheme

The core transformation involves the chemoselective attack of the amino group of ethanolamine (2-aminoethanol) on the electrophilic sulfur of 4-chloropyridine-3-sulfonyl chloride.

Synthesis Start 4-Chloropyridine-3-sulfonyl chloride (CAS 33263-44-4) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Ethanolamine (2-Aminoethanol) Reagent->Intermediate Product 4-Chloro-N-(2-hydroxyethyl) pyridine-3-sulfonamide Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Synthetic pathway for the target sulfonamide via nucleophilic substitution.

Experimental Protocol (Standardized)

Objective: Synthesis of this compound from CAS 33263-44-4.

Reagents:

  • 4-Chloropyridine-3-sulfonyl chloride (1.0 equiv)

  • Ethanolamine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Dissolve 4-chloropyridine-3-sulfonyl chloride in anhydrous DCM under an inert atmosphere (

    
     or Ar) and cool to 0°C.
    
  • Addition: Mix ethanolamine with the organic base (TEA/DIPEA) in a separate DCM aliquot. Add this mixture dropwise to the sulfonyl chloride solution over 15–20 minutes.

    • Note: The base is critical to scavenge the HCl generated and prevent protonation of the amine nucleophile.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of the starting material via TLC or LCMS.

  • Workup: Quench with water. Extract the organic layer, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Structural Utility & Applications

This compound is a high-value scaffold because it possesses two electrophilic sites (the 4-chloro position and the sulfonamide nitrogen) and a nucleophilic handle (the hydroxyl group).

Precursor for Fused Heterocycles

The most significant application of this scaffold is the synthesis of pyrido[4,3-b][1,4,5]oxathiazepine derivatives via an intramolecular


 cyclization.
  • Mechanism: Treatment with a strong base (e.g., NaH, KOtBu) deprotonates the hydroxyl group, which then attacks the C-4 position of the pyridine ring, displacing the chlorine atom.

  • Result: Formation of a fused bicyclic system often used in kinase inhibitor design.

Fragment-Based Drug Discovery (FBDD)

The pyridine-sulfonamide motif is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for carboxylic acids or as a hinge-binding motif in kinase inhibitors (e.g., targeting RAF, MAPK, or PI3K pathways).

Comparative Data: Related Sulfonamides
CompoundCAS NumberStructural DifferenceApplication
Target Compound N/A N-(2-hydroxyethyl) tailCyclization precursor
Primary Sulfonamide 33263-43-3 Free -NH₂Torsemide intermediate
Benzamide Analog 7400-54-6 Benzene core (vs Pyridine)SAR Control

Safety & Handling

  • Hazards: As a pyridine derivative, handle with care. The parent sulfonyl chloride is corrosive and moisture-sensitive. The target sulfonamide is likely an irritant to eyes, skin, and respiratory systems.

  • Storage: Store at -20°C under inert gas. Sulfonamides are generally stable, but the presence of the 4-chloro group makes the ring susceptible to nucleophilic attack over time if stored in nucleophilic solvents (e.g., alcohols) without pH control.

References

  • Parent Chloride Synthesis: BenchChem. "4-Chloropyridine-3-sulfonyl chloride (CAS 33263-44-4) Technical Data." Accessed Feb 2026. Link (Representative Link)

  • Primary Sulfonamide Data: PubChem. "4-Chloro-3-pyridinesulfonamide (CAS 33263-43-3)." National Library of Medicine. Link

  • General Sulfonamide Synthesis: Sigma-Aldrich. "Protocol for Sulfonamide Formation from Sulfonyl Chlorides." Link

  • Benzamide Analog: PubChem. "4-Chloro-N-(2-hydroxyethyl)benzamide (CAS 7400-54-6)." Link

Chemo-Structural Profiling and Synthetic Utility of N-Substituted 4-Chloropyridine-3-Sulfonamides

[1]

Executive Summary: The "Orthogonal" Scaffold

In the landscape of heterocyclic medicinal chemistry, N-substituted 4-chloropyridine-3-sulfonamides represent a "privileged scaffold."[1] Their value lies in a unique chemo-structural duality:

  • The Electrophilic Core: The C4-chlorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ) by both the pyridine nitrogen and the electron-withdrawing sulfonamide group at C3.
    
  • The Pharmacophore Tail: The sulfonamide moiety (

    
    ) acts as a critical hydrogen-bond donor/acceptor, essential for binding to metalloenzymes (e.g., Carbonic Anhydrases) and G-protein coupled receptors.
    

This guide details the electronic properties, synthetic protocols, and supramolecular behaviors of this scaffold, designed for researchers optimizing lead compounds in diuretic, anticancer, and antimicrobial pipelines.

Electronic Architecture & Reactivity Profile

The Activation Mechanism

The reactivity of the C4-Cl bond is not merely a function of the halogen's leaving group ability; it is driven by the synergistic electron-withdrawal of the heterocycle and the substituent.

  • Pyridine Nitrogen Effect: The ring nitrogen exerts a strong

    
     (inductive) and 
    
    
    (mesomeric) effect, particularly at the C2 and C4 positions, lowering the LUMO energy of the ring.
  • Sulfonamide Effect (

    
    ):  The sulfonyl group at C3 is a potent electron-withdrawing group (Hammett constant 
    
    
    ), further depleting electron density at the adjacent C4 position.[1]

This combination makes the C4 position highly susceptible to nucleophilic attack, stabilizing the anionic Meisenheimer Complex intermediate.

Comparative Reactivity Data

The following table illustrates the relative reaction rates of chloropyridines toward nucleophilic displacement (e.g., with methoxide in MeOH at 50°C), highlighting the activating power of the 3-sulfonamide group.

Substrate StructureRelative Rate (

)
Electronic Driver
3-Chloropyridine1.0 (Baseline)Unactivated
2-Chloropyridine~10^5N-activation (Ortho)
4-Chloropyridine~10^6N-activation (Para)
4-Chloro-3-nitro-pyridine ~10^9Strong EWG (-NO2) activation
4-Chloropyridine-3-sulfonamide ~10^8 Synergistic N-activation + Sulfonyl (-SO2)
Mechanism of Action ( )

The displacement of the chlorine atom by amines (to form 4-aminopyridine-3-sulfonamides) is the primary synthetic utility.[1]

SNAr_MechanismFigure 1: SNAr Mechanism showing the stabilization of the transition state.SM4-Cl-Pyridine-3-Sulfonamide(Electrophile)TSMeisenheimer Complex(Resonance Stabilized)SM->TS Addition (Rate Limiting)NucNucleophile(R-NH2)Nuc->TSProd4-Amino-Pyridine-3-Sulfonamide(Product)TS->Prod EliminationLGLeaving Group(Cl-)TS->LG

Synthetic Protocols

Synthesis of the Core Scaffold

Objective: Preparation of 4-chloropyridine-3-sulfonamide from 4-hydroxypyridine.

Protocol:

  • Sulfonylation: Charge a reactor with 4-hydroxypyridine (1.0 eq). Slowly add chlorosulfonic acid (

    
    , 5.0 eq) at 0°C. Heat to 140°C for 4 hours.
    
    • Mechanism:[2][3][4][5] Electrophilic aromatic substitution to form 4-hydroxypyridine-3-sulfonic acid.[1]

  • Chlorination: Cool the mixture. Add

    
     (1.5 eq) and 
    
    
    (3.0 eq). Reflux at 120°C for 6 hours.
    • Critical Step: This converts the C4-OH to C4-Cl and the sulfonic acid to sulfonyl chloride simultaneously.[1]

  • Amidation: Quench the reaction mixture into crushed ice/water (maintaining T < 10°C). Extract the sulfonyl chloride with DCM. Treat the organic layer with aqueous ammonia (or substituted amine

    
    ) at 0°C.[1]
    
  • Isolation: Evaporate solvent and recrystallize from Ethanol/Water.

Library Generation via C4-Displacement

Objective: Synthesis of a library of 4-(alkyl/arylamino)pyridine-3-sulfonamides.

Protocol:

  • Dissolve 4-chloropyridine-3-sulfonamide (1 mmol) in anhydrous Ethanol or DMF.

  • Add the requisite amine (1.2 mmol) and a base (Triethylamine or DIPEA, 2.0 mmol).

    • Note: If using non-nucleophilic bases, weaker amines (anilines) may require heating to 80°C. Aliphatic amines react at RT.

  • Monitor by TLC (mobile phase: EtOAc/Hexane 1:1). The starting material (Rf ~0.6) disappears, product appears at lower Rf due to increased polarity.

  • Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.

Synthesis_WorkflowFigure 2: Synthetic workflow from commodity chemical to diverse library scaffold.Start4-HydroxypyridineStep11. ClSO3H, 140°C(Sulfonation)Start->Step1Inter14-OH-Pyridine-3-SO3HStep1->Inter1Step22. PCl5 / POCl3(Dual Chlorination)Inter1->Step2Inter24-Cl-Pyridine-3-SO2ClStep2->Inter2Step33. R-NH2 (Amidation)Inter2->Step3Scaffold4-Cl-Pyridine-3-SO2NHR(The Core Scaffold)Step3->ScaffoldBranch1Path A: SNAr with Anilines(Torsemide Analogs)Scaffold->Branch1Branch2Path B: Cyclization(Pyrido-thiazines)Scaffold->Branch2

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition (CAI)

The primary biological target for unsubstituted sulfonamides (

  • Mechanism: The sulfonamide nitrogen acts as a zinc-binding group (ZBG).[1]

  • Selectivity: The 4-chloro substituent provides steric bulk that can differentiate between CA isoforms (e.g., cytosolic hCA I/II vs. transmembrane tumor-associated hCA IX/XII).[1]

  • Optimization: Displacing the 4-Cl with bulky hydrophobic tails (e.g., benzylamines) often improves potency against hCA IX by interacting with the hydrophobic pocket of the enzyme.

Diuretics (Loop Diuretics)

This scaffold is the direct precursor to Torsemide (and its analogs).

  • Structure-Activity Relationship (SAR):

    • Position 3: Sulfonylurea moiety (derived from sulfonamide) is essential for potency.

    • Position 4: Aniline substitution (specifically 3-methylaniline) balances lipophilicity and potency.[1]

    • The pyridine nitrogen provides water solubility compared to benzene-sulfonamide analogs (like Furosemide).[1]

Solid-State & Supramolecular Properties[1]

Understanding the solid-state form is crucial for formulation.[1] 4-Chloropyridine-3-sulfonamides exhibit complex hydrogen-bonding networks described by graph set notation.

  • Acidity: The sulfonamide NH is relatively acidic (

    
    ) due to the electron-withdrawing pyridine ring.
    
  • Basicity: The pyridine nitrogen is weakly basic (

    
    ).
    
  • Self-Assembly: In the crystal lattice, these molecules often form dimers via

    
     hydrogen bonds (Synthon 
    
    
    ).[1]
    • Implication: This strong intermolecular bonding can lead to high melting points and poor aqueous solubility, necessitating salt formation (e.g., sodium salts of the sulfonamide) for delivery.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Delarge, J., & Lapière, C. L. (1978). Synthesis and diuretic activity of new pyridine-3-sulfonamides. Annales Pharmaceutiques Françaises, 36(9-10), 369-380.[1] (Seminal work on Torsemide precursors).

  • Akiri, K., et al. (2012).[6] Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(9), 4567–4573.[6] Link[1]

  • Naarini Molbio Pharma. (2024). 4-Chloro-3-pyridinesulfonamide Technical Data Sheet. Link

  • BenchChem. (2024). 4-Amino-5-chloropyridine-3-sulfonamide: Properties and Applications. Link[1]

Topic: 4-Halopyridine-3-sulfonamide Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring and the sulfonamide group stand out as two of the most prolific and impactful pharmacophores. Pyridine cores are integral to numerous approved drugs, offering a basic nitrogen atom that can engage in crucial hydrogen bonding interactions and improve pharmacokinetic properties. Simultaneously, the sulfonamide moiety, famous since the advent of sulfa drugs, is a masterful zinc-binding group, a versatile hydrogen bond donor/acceptor, and a stable, synthetically accessible functional group.[1]

The strategic fusion of these two entities into the 4-halopyridine-3-sulfonamide scaffold creates a uniquely powerful and versatile building block for drug discovery. This guide provides a deep dive into the synthesis, reactivity, and application of this scaffold, demonstrating its role as a cornerstone for the development of targeted therapeutics. The core's value lies in its dual-functional nature: the sulfonamide at the 3-position acts as a potent anchoring group for various biological targets, while the halogen at the 4-position serves as a versatile synthetic handle for introducing molecular diversity. This allows for a "tail" approach to drug design, where the core scaffold provides the primary binding interaction and the tailored substitutions at C4 fine-tune potency, selectivity, and physicochemical properties.[2]

Core Synthesis: Forging the Building Block

The most common and practical entry point to this class of compounds is through the synthesis of 4-chloropyridine-3-sulfonamide. The synthetic strategy hinges on the direct halosulfonation of a pyridine precursor. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, necessitating forceful reaction conditions.

The process typically begins with the sulfonation of 4-aminopyridine. The strongly activating amino group directs the incoming sulfo group to the adjacent 3-position.[3] This intermediate, 4-aminopyridine-3-sulfonic acid, can then be converted to the corresponding sulfonyl chloride, which is subsequently reacted with ammonia to furnish the sulfonamide. Alternative pathways may involve direct chlorosulfonation of pyridine derivatives, though these routes can suffer from issues with regioselectivity.

A key precursor, 4-chloropyridine-3-sulfonamide hydrochloride, is commercially available, but understanding its synthesis provides insight into the scaffold's fundamental chemistry.

cluster_synthesis Core Synthesis Pathway Pyridine Pyridine Derivative (e.g., 4-Aminopyridine) Sulfonated Electrophilic Sulfonation (e.g., Oleum) Pyridine->Sulfonated Step 1 SulfonylChloride Chlorination (e.g., SOCl2, PCl5) Sulfonated->SulfonylChloride Step 2 Sulfonamide Amination (NH3 or NH4OH) SulfonylChloride->Sulfonamide Step 3 FinalProduct 4-Halo-Pyridine-3-Sulfonamide Sulfonamide->FinalProduct Halogenation (if needed)

Caption: Generalized synthetic pathway to 4-halopyridine-3-sulfonamides.

Chemical Reactivity: A Tale of Two Handles

The synthetic utility of the 4-halopyridine-3-sulfonamide scaffold is rooted in its two distinct and orthogonally reactive functional groups: the C4-halogen and the N-H of the sulfonamide.

The Versatile C4-Halogen Handle

The halogen at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the combined electron-withdrawing effects of the ring nitrogen and the 3-sulfonamide group. This makes it an excellent electrophilic site for introducing a vast array of substituents.

Nucleophilic Aromatic Substitution (SNAr): This is the most common transformation. The 4-chloro derivative readily reacts with a wide range of nucleophiles, including primary and secondary amines, anilines, and azides.[2][4][5] This reaction is fundamental to building out the "tail" of the molecule to probe the active sites of target proteins.

Reactants 4-Chloropyridine-3-sulfonamide + Nu-H TransitionState Meisenheimer Intermediate (Stabilized Anion) Reactants->TransitionState Attack at C4 Products 4-(Nu)-Pyridine-3-sulfonamide + HCl TransitionState->Products Loss of Cl-

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.

Palladium-Catalyzed Cross-Coupling: For the construction of C-C bonds, particularly to form biaryl systems, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[6][7] This reaction couples the 4-halopyridine with an arylboronic acid, providing access to compounds with extended aromatic systems, which are crucial for targeting certain kinase and protein-protein interaction domains.

Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Biaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Biaryl Transmetalation (Ar'-B(OH)2) PdII_Biaryl->Pd0 Reductive Elimination (Ar-Ar')

Sources

Methodological & Application

Application Note: High-Selectivity Synthesis of 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust protocol for the synthesis of 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide , a critical scaffold in the development of loop diuretics (e.g., Torasemide analogs) and kinase inhibitors.

The reaction between 4-chloro-3-pyridinesulfonyl chloride (1) and ethanolamine (2) presents a classic chemoselectivity challenge. The electrophile contains two reactive sites: the sulfonyl chloride (


) and the activated 4-chloro position (

susceptible). The nucleophile contains both a primary amine (

) and a primary alcohol (

).

Core Challenges:

  • N- vs. O-Selectivity: Ensuring the sulfonyl chloride reacts exclusively with the amine (forming sulfonamide) rather than the alcohol (forming sulfonate ester).

  • Electrophile Integrity: Preventing the premature displacement of the 4-chloro substituent, which is activated by the adjacent electron-withdrawing sulfonyl group and the pyridine nitrogen.

This protocol utilizes kinetic control at low temperatures (


) in an aprotic solvent (DCM) with a non-nucleophilic base (Triethylamine) to achieve >95% selectivity for the target sulfonamide.

Reaction Mechanism & Chemoselectivity[1]

The reaction is governed by the relative nucleophilicity of the amine vs. the alcohol and the relative electrophilicity of the sulfonyl chloride vs. the chloropyridine ring.

Mechanistic Pathway Analysis
  • Primary Pathway (Target): The lone pair on the nitrogen of ethanolamine attacks the sulfur of the sulfonyl chloride. This is the fastest reaction due to the high nucleophilicity of the amine and the high electrophilicity of the sulfur center.

  • Secondary Pathway (Side Reaction A - O-Sulfonylation): Attack by the hydroxyl group. This is kinetically slower and is suppressed by keeping the reaction non-basic (using only stoichiometric base) or by temperature control.

  • Tertiary Pathway (Side Reaction B -

    
    ):  Displacement of the 4-Cl atom by ethanolamine. While the 4-position is activated, 
    
    
    
    on chloropyridines typically requires elevated temperatures (
    
    
    ) or strong forcing conditions, making it avoidable under standard sulfonylation conditions (
    
    
    ).

ReactionPathways Start Reactants: 4-Cl-3-Py-SO2Cl + Ethanolamine Target TARGET PRODUCT N-Sulfonylation (Sulfonamide) Start->Target Fast (Kinetic Control) 0°C, Amine Attack Side1 SIDE PRODUCT A O-Sulfonylation (Sulfonate Ester) Start->Side1 Slower OH Attack Side2 SIDE PRODUCT B S_NAr Displacement (4-amino derivative) Start->Side2 Requires Heat (>60°C) Target->Side2 Over-reaction (if heated w/ excess amine)

Figure 1: Chemoselectivity landscape. The green path represents the kinetically favored route under the protocol conditions.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1]DensityHazards
4-chloro-3-pyridinesulfonyl chloride 212.051.0SolidCorrosive, Lachrymator , Moisture Sensitive
Ethanolamine 61.081.11.012 g/mLIrritant, Viscous
Triethylamine (TEA) 101.191.20.726 g/mLFlammable, Base
Dichloromethane (DCM) -Solvent-Volatile, Toxic

Equipment:

  • 3-neck round bottom flask (flame-dried or oven-dried).

  • Nitrogen (

    
    ) atmosphere line.
    
  • Addition funnel (pressure-equalizing).

  • Ice-water bath.

Step-by-Step Methodology

Step 1: Preparation of the Electrophile Solution

  • Equip a 250 mL 3-neck flask with a magnetic stir bar, nitrogen inlet, and a thermometer.

  • Purge the system with

    
     for 10 minutes.
    
  • Charge the flask with 4-chloro-3-pyridinesulfonyl chloride (5.0 g, 23.6 mmol).

  • Add anhydrous DCM (50 mL) and stir until fully dissolved.

  • Cool the solution to

    
      using an ice-water bath.
    

Step 2: Nucleophile Addition (The Critical Step)

  • In a separate beaker, mix Ethanolamine (1.58 g, 1.56 mL, 25.9 mmol, 1.1 equiv) and Triethylamine (2.86 g, 3.94 mL, 28.3 mmol, 1.2 equiv) in DCM (20 mL).

  • Transfer this mixture to the addition funnel.

  • Dropwise Addition: Add the amine/base mixture to the cold sulfonyl chloride solution over 30 minutes .

    • Why? Slow addition maintains a low concentration of free amine relative to the electrophile, preventing local heating (exotherm control) and minimizing double-addition side products.

  • Maintain internal temperature below

    
     throughout the addition.
    

Step 3: Reaction & Monitoring

  • Once addition is complete, allow the reaction to stir at

    
     for another 30 minutes.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–4 hours.

  • TLC Monitoring: Use 5% MeOH in DCM. The starting sulfonyl chloride (high

    
    ) should disappear; the sulfonamide product (lower 
    
    
    
    , polar) will appear.
    • Note: If the reaction is sluggish, do NOT heat. Heating risks displacing the 4-chloro group. Instead, stir longer at RT.

Step 4: Workup & Isolation

  • Quench: Add water (50 mL) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Aqueous Wash: Extract the aqueous layer once more with DCM (2 x 30 mL) to recover any polar product.

  • Acid Wash (Optional but Recommended): Wash combined organics with dilute citric acid (5% aq, 30 mL) to remove excess ethanolamine and TEA. Caution: Do not use strong acid (HCl) as the pyridine nitrogen may protonate and trap the product in the aqueous phase.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Concentration: Filter and concentrate under reduced pressure (Rotavap,

    
     bath) to yield the crude solid.
    

Step 5: Purification

  • The crude material is typically an off-white solid.

  • Recrystallization: If necessary, recrystallize from EtOAc/Hexanes or minimal Isopropanol.

  • Yield Expectation: 85–95%.

Analytical Validation

TestExpected ResultInterpretation
Appearance Off-white to pale yellow solidHigh purity.[2] Darkening indicates decomposition or

side products.
1H NMR (DMSO-d6)

9.0 (s, 1H, Py-H2)

8.7 (d, 1H, Py-H6)

7.8 (d, 1H, Py-H5)

4.7 (t, 1H, OH)

3.4 (m, 2H,

)

2.9 (m, 2H,

)
Confirms pyridine ring integrity (3 aromatic protons) and hydroxyethyl side chain.
LC-MS

Mass corresponds to

. Chlorine isotope pattern (3:1) should be visible.

Troubleshooting & Optimization

Workflow Visualization

WorkupFlow ReactionMix Reaction Mixture (DCM, Product, TEA-HCl, Excess Amine) Quench Add Water Phase Separation ReactionMix->Quench OrgLayer Organic Layer (DCM) (Contains Product) Quench->OrgLayer AqLayer Aqueous Layer (Contains Salts, TEA-HCl) Quench->AqLayer AcidWash Wash w/ 5% Citric Acid (Removes unreacted Ethanolamine) OrgLayer->AcidWash Dry Dry (Na2SO4) & Evaporate AcidWash->Dry Final Solid Product This compound Dry->Final

Figure 2: Workup strategy emphasizing the removal of basic impurities.

Common Issues
  • Low Yield / Product in Aqueous Phase:

    • Cause: The product contains a pyridine ring and a sulfonamide NH, making it amphoteric. If the pH is too low (during acid wash), the pyridine protonates and the product stays in water.

    • Fix: Keep the aqueous wash pH between 5 and 6. If product is lost to water, neutralize the aqueous layer to pH 7 and extract with EtOAc.

  • Formation of 4-amino byproduct (

    
    ): 
    
    • Cause: Reaction temperature exceeded

      
       or excess amine was used with prolonged stirring.
      
    • Fix: Strictly maintain

      
       during addition. Ensure stoichiometry is close to 1:1.
      
  • Hydrolysis of Sulfonyl Chloride:

    • Cause: Wet solvents or high humidity.

    • Fix: Use anhydrous DCM and dry glassware. Sulfonyl chlorides hydrolyze to sulfonic acids (water-soluble, lost in workup).

Safety Information (HSE)

  • 4-Chloro-3-pyridinesulfonyl chloride: Severe skin and eye irritant.[3] Lachrymator . Handle only in a functioning fume hood. In case of contact, wash with copious amounts of water.[3][4][5]

  • Reaction Exotherm: The reaction with amines is exothermic. Failure to control temperature can lead to runaway conditions or vigorous boiling of DCM.

References

  • Delarge, J. (1988).[6] Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivatives. Arzneimittel-Forschung/Drug Research, 38(1), 144.[6] (Foundational work on 3-pyridinesulfonamide scaffolds).

  • Gouy, M. H., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. MDPI. Link (Mechanistic insight into S_NAr vs other pathways in chlorinated heterocycles).

  • Fisher Scientific. (2009). Safety Data Sheet: 4-Chloro-3-pyridinesulfonamide. Link (Safety and handling data).

  • World Intellectual Property Organization. (2003).[6] Process for the preparation of highly pure Torsemide. WO 03/097603.[6] Link (Industrial precedent for handling 4-chloro-3-pyridinesulfonyl chloride).

Sources

Application Note: Preparation of Pyrido[4,3-e][1,2,4]thiadiazine Dioxides from Sulfonamides

[1][2]

Executive Summary

This application note details the robust synthesis of pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxides , a class of bicyclic heterocycles structurally related to the antihypertensive and antidiabetic drug diazoxide . These compounds act as bioisosteres of benzothiadiazines, offering improved water solubility and distinct metabolic profiles, primarily functioning as ATP-sensitive potassium (KATP) channel openers [1, 2].

The protocol is divided into two critical stages:

  • Scaffold Generation: Regioselective sulfonation of 4-aminopyridine to yield 4-aminopyridine-3-sulfonamide.

  • Heterocyclization: Condensation with one-carbon synthons (orthoesters or anhydrides) to close the thiadiazine ring.

Scientific Background & Retrosynthesis

Structural Significance

The pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide core replaces the benzene ring of benzothiadiazines with a pyridine ring. This substitution introduces a nitrogen atom into the aromatic scaffold, significantly altering the pKa of the sulfonamide NH and increasing polarity.

  • Target Interaction: These molecules bind to the SUR1 or SUR2 subunits of KATP channels.

  • Isomer Specificity: The [4,3-e] fusion indicates the thiadiazine ring is fused across the c-bond (C3–C4) of the pyridine, necessitating a 4-aminopyridine-3-sulfonamide precursor.

Retrosynthetic Analysis

The most reliable disconnection is the formation of the N2–C3 and N4–C3 bonds via a condensation-elimination sequence.

RetrosynthesisProductPyrido[4,3-e]thiadiazine1,1-dioxidePrecursor4-Aminopyridine-3-sulfonamideProduct->PrecursorCyclizationSynthonOne-Carbon Synthon(TEOF or R-COOH)Product->SynthonStartMat4-AminopyridinePrecursor->StartMatSulfonation(Chlorosulfonic acid/NH3)

Figure 1: Retrosynthetic strategy for the target scaffold.

Experimental Protocols

Stage 1: Synthesis of 4-Aminopyridine-3-sulfonamide

Note: This intermediate is not always commercially available in bulk. High-purity synthesis is required for successful cyclization.

Principle: The amino group at C4 strongly activates the pyridine ring, directing electrophilic substitution (sulfonation) to the ortho-position (C3).[1]

Materials
  • 4-Aminopyridine (4-AP) (>98%)

  • Chlorosulfonic acid (ClSO3H) – Handle with extreme caution

  • Thionyl chloride (SOCl2)

  • Ammonium hydroxide (28% NH3)

Protocol
  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (5.0 equiv) to 0°C in a round-bottom flask equipped with a drying tube.

    • Add 4-Aminopyridine (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic.

    • Heat the mixture to 140°C for 4 hours.

    • Checkpoint: Monitor TLC (MeOH:DCM 1:9). The starting material should be consumed.

    • Cool to 60°C and add Thionyl chloride (1.5 equiv) dropwise to convert the sulfonic acid intermediate completely to the sulfonyl chloride.

    • Reflux for an additional 2 hours.

  • Amidation:

    • Cool the reaction mass to room temperature and pour slowly onto crushed ice (exothermic hydrolysis).

    • Extract the sulfonyl chloride immediately with EtOAc or DCM (Note: Pyridine sulfonyl chlorides are unstable in water).

    • Add the organic layer dropwise to a stirred solution of Ammonium hydroxide (excess, 10 equiv) at 0°C.

    • Stir for 2 hours at room temperature.

  • Isolation:

    • Evaporate the solvent.

    • Recrystallize the crude solid from water/ethanol.

    • Yield Expectation: 60–75%.

    • QC: 1H NMR (DMSO-d6) should show a singlet for sulfonamide NH2 (~7.0–7.5 ppm).

Stage 2: Cyclization to Pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

This stage utilizes Triethyl Orthoformate (TEOF) for C3-unsubstituted analogs (R=H) or Orthoesters/Anhydrides for C3-alkyl analogs.

Method A: The Orthoester Route (Standard)

Best for: R = H (Parent heterocycle)

Reagents:

  • 4-Aminopyridine-3-sulfonamide (1.0 equiv)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent)

  • Sulfamic acid (Catalytic, 5 mol%) or p-TsOH

Workflow:

  • Setup: In a dry flask, suspend the sulfonamide in TEOF (5 mL per mmol of substrate).

  • Catalysis: Add the catalyst (Sulfamic acid is preferred for cleaner workup).

  • Reaction: Reflux (approx. 146°C) for 4–8 hours.

    • Mechanism:[2][3][4] The amine condenses with TEOF to form an imidate intermediate, followed by intramolecular nucleophilic attack by the sulfonamide nitrogen.

  • Monitoring: Monitor by HPLC or TLC. The disappearance of the polar sulfonamide spot is the key indicator.

  • Workup:

    • Cool the mixture to 0°C. The product often precipitates directly.

    • Filter the solid.[2][4][5]

    • Wash with cold diethyl ether or hexane to remove excess TEOF.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Method B: The Anhydride/Thermal Route

Best for: R = Methyl, Ethyl (Diazoxide analogs)

Reagents:

  • 4-Aminopyridine-3-sulfonamide

  • Acetic Anhydride (for R=Me) or Propionic Anhydride

  • Pyridine (Solvent/Base)

Workflow:

  • Dissolve the sulfonamide in Pyridine.

  • Add Acetic Anhydride (3.0 equiv).

  • Reflux for 6–12 hours.

  • Concentrate under vacuum.

  • Treat the residue with water to precipitate the product.

  • Note: This method may yield the N-acetyl intermediate. If so, hydrolyze the exocyclic amide by heating in 2N NaOH, then acidify to pH 5 to precipitate the target thiadiazine.

Reaction Mechanism & Pathway[1][4]

The formation of the thiadiazine ring proceeds via an addition-elimination mechanism.[2] The pyridine nitrogen lone pair is not involved; the reaction occurs exclusively between the C4-amino and C3-sulfonamide groups.

MechanismStep1Sulfonamide+ TEOFStep2ImidateIntermediateStep1->Step2- 2 EtOHStep3Cyclization(Intramolecular)Step2->Step3RotationFinalPyrido[4,3-e]ThiadiazineStep3->Final- EtOH

Figure 2: Mechanistic pathway for TEOF-mediated cyclization.

Characterization & Quality Control

To ensure the integrity of the synthesized compounds, the following physicochemical parameters must be verified.

ParameterMethodExpected Observation (Typical)
Proton NMR 1H NMR (DMSO-d6)C3-H: Singlet at ~8.5–9.0 ppm (if R=H). NH: Broad singlet >11.0 ppm (highly acidic). Pyridine: Two doublets (C2-H, C5-H) and one singlet (C5-H) depending on substitution.
Mass Spec LC-MS (ESI-)Strong [M-H]- peak due to acidic NH.
IR Spectroscopy FTIR (ATR)SO2: Symmetric/Asymmetric stretches at 1150/1350 cm-1. C=N: Stretch at ~1620 cm-1.
Solubility VisualSoluble in DMSO, DMF, dilute NaOH (forms salt). Poor in water/DCM.

Safety & Handling

  • Chlorosulfonic Acid: Reacts violently with water. All glassware must be oven-dried. Use a dedicated fume hood with a scrubber system for HCl gas evolution.

  • Triethyl Orthoformate: Flammable liquid.[6] Keep away from ignition sources.

  • Biological Activity: These compounds are potent KATP channel openers.[7] Avoid inhalation of dust; they may cause hypotension or hypoglycemia/hyperglycemia depending on selectivity.

References

  • Lebrun, P., et al. (2008).[8] KATP channel openers: tissue selectivity of original 3-alkylaminopyrido- and 3-alkylaminobenzothiadiazine 1,1-dioxides.[8] Biochemical Pharmacology.[7][8] Link

  • Barlin, G. B., et al. (1998). 4H-1,2,4-Pyridothiadiazine 1,1-dioxides...[9][10] chemically related to diazoxide.[8][9][10] Journal of Medicinal Chemistry.[9] Link

  • BenchChem. (2025).[1][3] Protocol for the Sulfonation of 4-Aminopyridine.[1][3][4]Link

  • Sławiński, J., et al. (2015). Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives. Molecules.[2][11][1][3][4][6][7][8][9][10][12][13] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Displacement of Chloride in Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on the displacement of chloride from pyridine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important chemical transformations. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causal factors governing reaction success. Our goal is to empower you with the knowledge to not only troubleshoot existing experiments but to proactively design more robust and efficient synthetic routes.

Foundational Principles: The "Why" Behind the Reaction

Before diving into troubleshooting, it's crucial to understand the mechanistic underpinnings of the SNAr reaction on pyridine systems. Unlike typical nucleophilic substitutions, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] The success of this reaction is highly dependent on the electronic properties of the pyridine ring and the strategic placement of substituents.

The pyridine nitrogen atom makes the ring inherently electron-deficient, which is a prerequisite for nucleophilic attack.[2] This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, as the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom through resonance.[3][4][5] Attack at the C-3 (meta) position does not allow for this resonance stabilization, rendering it significantly less reactive under standard SNAr conditions.[5]

The presence of a sulfonamide group, a strong electron-withdrawing group (EWG), further activates the pyridine ring for nucleophilic attack, especially when positioned ortho or para to the chloride leaving group.[6] This activation is key to facilitating the displacement of chloride, which is generally a less reactive leaving group than fluoride in SNAr reactions.[6][7]

Visualizing the Mechanism

Troubleshooting_Tree Start Low Yield or Side Products? Q1 Is the reaction showing low conversion? Start->Q1 Q2 Are there significant side products? Start->Q2 Q4 Is the nucleophile strong enough? Q1->Q4 Q5 Is the solvent appropriate? Q1->Q5 Q6 Is the temperature optimal? Q1->Q6 Q3 Is the starting material stable under reaction conditions? Q2->Q3 Q7 Is the sulfonamide group hydrolyzing? Q2->Q7 Q8 Is the reaction occurring at multiple sites? Q2->Q8 Sol6 Consider a different synthetic route or protecting groups. Q3->Sol6 Sol2 Use a stronger base to deprotonate the nucleophile. Q4->Sol2 Sol3 Switch to a polar aprotic solvent (DMSO, DMF). Q5->Sol3 Sol1 Increase temperature or reaction time. Q6->Sol1 Sol4 Use anhydrous conditions and a milder base. Q7->Sol4 Sol5 Control stoichiometry and lower the temperature. Q8->Sol5

Caption: A decision tree for troubleshooting SNAr reactions.

Experimental Protocols

General Protocol for SNAr Displacement of Chloride

This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific substrates.

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the chloropyridine sulfonamide (1.0 equiv.) and the chosen base (1.1 - 2.0 equiv.).

  • Add an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP) to dissolve the reactants.

  • Add the nucleophile (1.0 - 1.2 equiv.) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-150 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine to remove any residual polar aprotic solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation: Solvent and Base Selection
SolventDielectric ConstantBoiling Point (°C)Comments
DMSO47189Excellent for many SNAr reactions, but can be difficult to remove. [7]
DMF37153A good general-purpose polar aprotic solvent. [8]
NMP32202Useful for higher temperature reactions. [8]
Acetonitrile3882A less polar option, good for base-sensitive substrates. [9]
BasepKa of Conjugate AcidComments
K₂CO₃10.3A mild and inexpensive base, suitable for many applications. [10]
Cs₂CO₃10.3Often provides better results than K₂CO₃ due to higher solubility.
DBU13.5A strong, non-nucleophilic base.
NaH~35A very strong base, used for deprotonating alcohols and other weak nucleophiles. Handle with care.

Frequently Asked Questions (FAQs)

Q: Why is fluoride often a better leaving group than chloride in SNAr reactions, contrary to what is seen in SN2 reactions?

A: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. [4]Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. [6]This inductive effect outweighs its poorer ability as a leaving group in the second, faster step of the reaction.

Q: Can I run this reaction under "green" or more environmentally friendly conditions?

A: Yes, there is growing research into performing SNAr reactions in greener solvents. [11]For some reactive substrates, it's possible to use water as a solvent, often with a base like potassium fluoride. [11]Additionally, solvent-free conditions using phase-transfer catalysis have been reported to be effective for some halopyridines. [12] Q: My sulfonamide contains an N-H bond. Will this interfere with the reaction?

A: Yes, the N-H proton of a sulfonamide is acidic and can be deprotonated by the base used in the reaction. This can consume a full equivalent of your base. It's important to account for this by using an additional equivalent of base in your reaction setup.

Q: I am working with a poly-chlorinated pyridine sulfonamide. How can I achieve selective displacement of just one chloride?

A: Achieving selectivity can be challenging but is often possible by carefully controlling the reaction conditions. The chloride that is most activated by the electron-withdrawing groups (i.e., ortho or para to the sulfonamide and the pyridine nitrogen) will typically react first. [13]Using a stoichiometric amount of the nucleophile and running the reaction at the lowest possible temperature that still allows for conversion can enhance selectivity.

References

  • vertexaisearch.cloud.google.com. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • YouTube. (n.d.). Nucleophilic substitution reactions in pyridine.
  • WordPress.com. (n.d.). SNAr Solvents and Reagents.
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • ACS Publications. (n.d.). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr).
  • PubMed Central. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • YouTube. (2020). SNAr reaction scope & limitations.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • WordPress.com. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Semantic Scholar. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.
  • PubMed. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1.
  • Reddit. (2023). SNAr troubleshooting : r/AskChemistry.
  • BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings.
  • WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.
  • National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a].

Sources

Technical Support Center: Controlling Regioselectivity in Pyridine Sulfonamide Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for regioselective functionalization of pyridine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis and modification of this important class of molecules. Pyridine sulfonamides are a cornerstone in medicinal chemistry, and precise control over substituent placement is paramount for modulating pharmacological activity. This resource consolidates mechanistic insights, practical protocols, and troubleshooting advice to empower you to achieve your desired synthetic outcomes with confidence and efficiency.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Understanding the Dual Directing Effects: Pyridine Nitrogen vs. Sulfonamide Group

    • Nucleophilic Aromatic Substitution (SNAr) on Pyridine Sulfonamides

    • Electrophilic Aromatic Substitution (EAS) on Pyridine Sulfonamides

    • Directed ortho-Metalation (DoM) for Precise Functionalization

  • Troubleshooting Guides

    • Problem: Poor Regioselectivity in SNAr Reactions

    • Problem: Low Yields and/or Lack of Reactivity in EAS Reactions

    • Problem: Competing Lithiation Sites in DoM

  • Experimental Protocols

    • Protocol 1: C4-Selective SNAr on a 3-Pyridinesulfonamide Derivative

    • Protocol 2: ortho-Lithiation and Subsequent Electrophilic Quench of a Pyridine-2-sulfonamide

  • References

Frequently Asked Questions (FAQs)

Q1: I'm planning a substitution reaction on a pyridine sulfonamide. How do I predict the regiochemical outcome considering both the pyridine nitrogen and the sulfonamide group?

A1: Predicting regioselectivity in pyridine sulfonamides requires a nuanced understanding of the interplay between two powerful electronic influences: the electron-deficient pyridine ring and the directing effect of the sulfonamide group. The outcome depends critically on the reaction type (nucleophilic, electrophilic, or metalation-based).

  • Pyridine Nitrogen's Influence: The pyridine nitrogen is inherently electron-withdrawing, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack. For nucleophilic aromatic substitution (SNAr), it strongly directs incoming nucleophiles to the C2 (ortho) and C4 (para) positions. This is because the anionic intermediate (a Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, a stabilization not possible with C3-attack.[1][2] For electrophilic aromatic substitution (EAS), the ring is deactivated, and substitution, when it occurs, is generally directed to the C3 (meta) position to avoid placing a positive charge on the already electron-deficient nitrogen in the reaction intermediate.[3][4]

  • Sulfonamide Group's Influence: The sulfonamide group (-SO₂NR₂) is a strong electron-withdrawing group, further deactivating the ring to EAS. However, in the context of C-H functionalization, particularly directed ortho-metalation (DoM), the sulfonamide is an excellent directing group.[5][6] The Lewis basic oxygen or nitrogen atoms of the sulfonamide can coordinate with an organolithium reagent, directing deprotonation to the adjacent ortho position.

The interplay of these effects is summarized in the decision-making workflow below.

G start Reaction Type? snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile eas Electrophilic Aromatic Substitution (EAS) start->eas Electrophile dom Directed ortho-Metalation (DoM) start->dom Organolithium snar_out Attack favored at C2 & C4 (relative to N) snar->snar_out eas_out Attack favored at C3 (relative to N) eas->eas_out dom_out Attack favored at C-position ortho to Sulfonamide dom->dom_out

Caption: Decision tree for predicting regioselectivity.

Q2: I have a chloropyridine-3-sulfonamide. Will a nucleophile substitute the chlorine or react at another position?

A2: In a halo-pyridinesulfonamide, the most likely reaction with a strong nucleophile is a Nucleophilic Aromatic Substitution (SNAr) to displace the halide. The regioselectivity of the initial halogenation and the subsequent substitution are both dictated by the electronics of the pyridine ring. Nucleophilic attack is strongly favored at the C2 and C4 positions relative to the ring nitrogen.[1][7] If your chlorine is at the C2 or C4 position, it is well-activated for displacement. A chlorine at C3 is significantly less reactive towards SNAr.

The sulfonamide group, being electron-withdrawing, further activates the ring for nucleophilic attack. The precise location of the sulfonamide group will modulate the relative reactivity of the C2 and C4 positions. For instance, a sulfonamide at C3 will exert an electron-withdrawing effect on both C2 and C4, enhancing their reactivity.

Q3: Why are my yields so low for the nitration of my pyridine sulfonamide? Is there a better way to achieve electrophilic substitution?

A3: Low yields in electrophilic aromatic substitution (EAS) on pyridine sulfonamides are a common and expected issue. This is due to a "double deactivation" effect. The pyridine ring itself is already electron-deficient and thus unreactive towards electrophiles, comparable in reactivity to nitrobenzene.[8][9] The addition of a strongly electron-withdrawing sulfonamide group further deactivates the ring. Furthermore, the strongly acidic conditions often used for EAS (e.g., nitration, sulfonation) will protonate the basic pyridine nitrogen, adding a formal positive charge and making the ring even more resistant to attack by an electrophile (E⁺).[10]

A highly effective strategy to overcome this is to use the corresponding Pyridine N-oxide:

  • Activation: The N-oxide oxygen atom is a strong electron-donating group, which activates the ring towards electrophiles.

  • Direction: It strongly directs substitution to the C4 (and to a lesser extent, C2) position.

  • Removal: The N-oxide can be readily removed in a subsequent step by reduction (e.g., with PCl₃ or H₂/Pd) to yield the C4-substituted pyridine.[10]

Q4: How can I achieve functionalization specifically at the position ortho to my sulfonamide group, for example, at C4 of a pyridine-3-sulfonamide?

A4: Directed ortho-metalation (DoM) is the premier strategy for this transformation.[6][11] The sulfonamide group is a powerful directed metalation group (DMG). The mechanism involves the coordination of a strong lithium base (like n-BuLi or LDA) to the Lewis basic oxygen or nitrogen atoms of the sulfonamide. This brings the base into close proximity to the ortho C-H bond, facilitating its deprotonation to form a thermodynamically stable aryllithium species. This intermediate can then be quenched with a wide variety of electrophiles to introduce functionality with high regiochemical control.[12]

G sub Pyridine-Sulfonamide int1 Sulfonamide-BuLi Complex sub->int1 + n-BuLi int2 ortho-Lithiated Intermediate int1->int2 Deprotonation product ortho-Functionalized Product int2->product + Electrophile (E+)

Caption: Workflow for Directed ortho-Metalation (DoM).

Troubleshooting Guides

Problem: Poor Regioselectivity in SNAr Reactions
  • Symptom: You are obtaining a mixture of C2 and C4 (or C2 and C6) substituted isomers in a nucleophilic aromatic substitution reaction on a halo-pyridinesulfonamide.

  • Cause & Solution Analysis: The balance between C2 and C4/C6 attack is governed by a subtle interplay of sterics and electronics.

Factor Analysis & Solution
Steric Hindrance Cause: A bulky nucleophile may preferentially attack the less sterically hindered position (often C4). Conversely, a bulky substituent adjacent to the C2 position can shield it, directing attack to C4. Solution: To favor C4 substitution, consider using a bulkier nucleophile if the substrate allows. To favor C2 substitution, ensure the pathway to C4 is sterically blocked or use a smaller nucleophile.
Solvent Effects Cause: The solvent can influence the solvation of the transition state and the nucleophile, altering the regiochemical outcome. Solution: Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities. For example, aprotic polar solvents like DMSO or DMF can have different effects compared to less polar solvents like THF or Dichloromethane.
Temperature Cause: The C2 vs. C4 substitution pathways may have different activation energies. Reactions run at lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. Solution: Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to see if kinetic selectivity can be enhanced.
Problem: Low Yields and/or Lack of Reactivity in EAS Reactions
  • Symptom: Your electrophilic substitution (e.g., halogenation, nitration) on a pyridine sulfonamide fails or gives minimal product.

  • Cause & Solution Analysis: This is primarily due to the severe deactivation of the pyridine ring.

Strategy Description & Implementation
Convert to N-Oxide Description: This is the most reliable solution. The N-oxide activates the ring and directs electrophiles to the C4 position.[10] Implementation: Oxidize the starting pyridine sulfonamide with an oxidant like m-CPBA or H₂O₂ in acetic acid. Perform the EAS reaction on the N-oxide. Finally, deoxygenate using a reducing agent like PCl₃ or catalytic hydrogenation.
Use Harsher Conditions Description: Forcing conditions (high temperature, strong acids) can sometimes overcome the deactivation, but often lead to side products and decomposition.[3] Implementation: Cautiously increase the reaction temperature and/or use stronger acid catalysts (e.g., oleum for sulfonation). This should be a last resort due to the potential for poor selectivity and safety concerns.
Alternative Strategies Description: Consider if a different synthetic route is more viable. For example, a C-H activation/functionalization approach might be more efficient than a classical EAS reaction for introducing certain groups.[13][14] Implementation: Explore modern palladium or rhodium-catalyzed C-H functionalization methods which can offer different regioselectivity profiles under milder conditions.
Problem: Competing Lithiation Sites in DoM
  • Symptom: During a directed ortho-metalation, you observe deprotonation at a site other than the one ortho to the sulfonamide (e.g., at C2 of the pyridine ring).

  • Cause & Solution Analysis: The most acidic proton is not always the one targeted by the DMG.

Factor Analysis & Solution
Inherent Acidity of Pyridine C-H Cause: The C-H bond at the C2 position of pyridine is inherently more acidic than other positions due to the inductive effect of the ring nitrogen. This can lead to competitive deprotonation, especially if the sulfonamide directing group is not positioned to strongly favor an alternative site.[15] Solution: Using a bulkier lithium amide base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) instead of n-BuLi can sometimes suppress C2-lithiation due to steric hindrance.[15]
Location of the Sulfonamide Cause: A sulfonamide at the C2 position will direct lithiation to C3. A sulfonamide at C3 can direct to either C2 or C4. A sulfonamide at C4 will direct to C3.[12] If the desired lithiation site is C2, the inherent acidity and the directing effect are in opposition. Solution: If you need to functionalize a position that is not strongly favored by the DoM protocol, consider a halogen-metal exchange. Start with a bromo-pyridinesulfonamide and treat it with n-BuLi at low temperature to generate the lithiated species at the position of the bromine atom.
Temperature Cause: Lithiated intermediates can sometimes rearrange to a more thermodynamically stable isomer at higher temperatures. Solution: Maintain a very low temperature (typically -78 °C) throughout the lithiation and electrophilic quench steps to ensure the kinetically formed product is isolated.

Experimental Protocols

Protocol 1: C4-Selective Sulfonylation of Pyridine via a Base-Mediated C-H Functionalization

This protocol is adapted from a method for C4-selective C-H sulfonylation, demonstrating a modern alternative to classical SNAr for installing a sulfonyl group with high regioselectivity.[16]

  • Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform (CHCl₃). Cool the solution to -30 °C.

  • Activation: Slowly add triflic anhydride (Tf₂O, 1.1 equiv.) dropwise to the stirred solution. A suspension will form.

  • Base and Nucleophile Addition: To this suspension, add N-methylpiperidine (2.0 equiv.) followed by the desired sodium sulfinate salt (e.g., sodium benzenesulfinate, 1.5 equiv.).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-sulfonylpyridine.

Protocol 2: ortho-Lithiation and Subsequent Electrophilic Quench of N,N-diethylpyridine-2-sulfonamide

This protocol provides a general procedure for the regioselective functionalization of the C3 position of pyridine via DoM, using the 2-sulfonamide as the directing group.[12]

  • Reagent Preparation: In a flame-dried flask under an argon atmosphere, prepare a solution of Lithium Diisopropylamide (LDA) by dissolving diisopropylamine (1.1 equiv.) in anhydrous THF, cooling to -78 °C, and slowly adding n-butyllithium (1.05 equiv.). Stir for 30 minutes at 0 °C before re-cooling to -78 °C.

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of N,N-diethylpyridine-2-sulfonamide (1.0 equiv.) in anhydrous THF dropwise. Stir the resulting mixture for 1 hour at -78 °C.

  • Electrophilic Quench: Slowly add the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) to the reaction mixture at -78 °C.

  • Warming & Workup: Allow the reaction to slowly warm to room temperature over several hours or overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-substituted N,N-diethylpyridine-2-sulfonamide.

References

[5] Dai, H.-X., Stepan, A. F., Plummer, M. S., Zhang, Y.-H., & Yu, J.-Q. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society. [17] Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [18] Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [19] Sadawarte, G., Jagatap, S., Patil, M., Jagrut, V., & Rajput, J. D. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [13] C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [14] C-H Functionalization of Pyridines. ResearchGate. [3] Electrophilic substitution on pyridine. Organic Chemistry Portal. [20] Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. PMC. [4] Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Quora. [12] Marsais, F., Cronnier, A., Trecourt, F., & Queguiner, G. (1987). Regioselective functionalization of pyridinesulfonic acids. Ortho-lithiation of tertiary 2- and 4-pyridinesulfonamides. The Journal of Organic Chemistry. [21] The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. MDPI. [22] Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [10] Technical Support Center: Strategies for Regioselective Pyridine Substitution. BenchChem. [1] Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [16] Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Wiley Online Library. [23] Synthesis of new disulfonamides from different substituted diamino pyridines. ResearchGate. Pyridines: properties, syntheses & reactivity. University of Bristol. [24] Pyridines – Structure. DAV University. [9] (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [15] Directed (ortho) Metallation. University of Rochester. [25] Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate. [6] Directed ortho metalation. Wikipedia. [7] Nucleophilic substitution reactions in pyridine. Organic Chemistry Portal. We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position... Vaia. [11] Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Pyridine-3-Sulfonamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3-sulfonamide is a critical scaffold in medicinal chemistry, serving as a precursor for diuretics (e.g., Torsemide), COX-2 inhibitors, and various kinase inhibitors. However, its amphoteric nature—combined with the presence of regioisomers (pyridine-2- and -4-sulfonamide) and hydrolysis byproducts (sulfonic acids)—presents a significant chromatographic challenge.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against a modern Core-Shell Biphenyl methodology. While C18 remains the workhorse for general hydrophobicity, experimental evidence suggests it lacks the shape selectivity required for pyridine regioisomers. This guide details why shifting to a Biphenyl stationary phase, coupled with precise pH control, provides superior resolution (


) and peak symmetry (

).

The Chemical Challenge: Anatomy of the Analyte

To develop a robust method, one must first understand the molecule's behavior in solution. Pyridine-3-sulfonamide possesses two distinct ionization centers:

  • Pyridine Nitrogen (Basic):

    
    .[1][2] Below pH 5.2, the ring is protonated (
    
    
    
    charge), increasing solubility but risking severe peak tailing due to interaction with residual silanols on the silica support.
  • Sulfonamide Group (Acidic):

    
    . At neutral pH, this remains neutral, but at high pH, it deprotonates.
    

The Separation Goal: Resolve the target (3-isomer) from:

  • Impurity A: Pyridine-2-sulfonamide (Positional Isomer).

  • Impurity B: Pyridine-4-sulfonamide (Positional Isomer).

  • Impurity C: Pyridine-3-sulfonic acid (Hydrolysis degradant, highly polar).

Comparative Analysis: C18 vs. Biphenyl[3][4][5]

The following comparison highlights the performance differences between a traditional alkyl phase and a phenyl-based phase.

Method A: The Traditional Approach (Baseline)
  • Column: Fully Porous C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile[3][4][5]

  • Mechanism: Hydrophobic Interaction.[6]

Performance: At pH 3.0, the pyridine ring is fully protonated. While this suppresses silanol interactions to some degree, the C18 phase interacts solely through hydrophobicity. Since the 2-, 3-, and 4-isomers have nearly identical LogP values, C18 often fails to separate them, resulting in "shouldering" or co-elution.

Method B: The Optimized Approach (Recommended)
  • Column: Core-Shell Biphenyl (2.6 µm, 4.6 x 100 mm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 4.5) / Methanol

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Shape Selectivity.

Performance: The Biphenyl phase offers "orthogonal" selectivity. The electron-deficient pyridine ring interacts strongly with the electron-rich biphenyl ligands via


-

stacking. Crucially, the position of the sulfonamide group affects how the pyridine ring aligns with the stationary phase (steric hindrance), allowing for baseline separation of isomers that C18 cannot distinguish.
Data Summary: Representative Performance Metrics
ParameterMethod A (C18, pH 3.0)Method B (Biphenyl, pH 4.5)Interpretation
Resolution (3- vs 4-isomer)

(Co-elution risk)

(Baseline)
Biphenyl exploits steric differences between isomers.
Tailing Factor (

)
1.6 - 1.81.05 - 1.15Core-shell particles & lower silanol activity improve shape.
Retention (Polar Impurity C)

(Elutes in void)


-

interactions retain polar aromatics better than C18.
Backpressure ~1800 psi~2600 psiAcceptable trade-off for higher resolution.

Visualizing the Mechanism

The following diagram illustrates why the Biphenyl phase succeeds where C18 fails.

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Biphenyl Interaction C18 C18 Ligand (Alkyl Chain) Analyte1 Pyridine Isomers (Similar Hydrophobicity) C18->Analyte1 Van der Waals only Result1 Poor Selectivity (Co-elution) Analyte1->Result1 Biphenyl Biphenyl Ligand (Aromatic Rings) Analyte2 Pyridine Isomers (Distinct Sterics) Biphenyl->Analyte2 Pi-Pi Stacking + Steric Discrimination Result2 High Resolution (Shape Selectivity) Analyte2->Result2

Figure 1: Mechanistic comparison. C18 relies on hydrophobicity (insufficient for isomers), while Biphenyl utilizes Pi-Pi interactions to discriminate based on steric shape.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 4.5 is critical; it ensures the pyridine is partially ionized (for solubility) while maintaining a stable environment for the stationary phase.

Reagents & Equipment[9]
  • Stationary Phase: Kinetex® Biphenyl or Raptor™ Biphenyl (2.6 µm, 4.6 x 100 mm).

  • Solvents: LC-MS Grade Methanol and Water.

  • Buffer: Ammonium Formate (10 mM), Formic Acid.

Step-by-Step Workflow
1. Buffer Preparation (Mobile Phase A)
  • Dissolve 0.63 g of Ammonium Formate in 950 mL of HPLC-grade water.

  • Adjust pH to 4.50 ± 0.05 using Formic Acid (dropwise).

  • Dilute to 1000 mL volume.

  • Filter through a 0.22 µm nylon filter. Note: Do not skip filtration; particulates cause check-valve failure.

2. Instrument Setup
  • Flow Rate: 1.0 mL/min.[1][7][8][9][10]

  • Column Temperature: 40°C (Higher temp improves mass transfer for aromatic interactions).

  • Detection: UV at 254 nm (Pyridine

    
    ) and 215 nm (Sulfonamide).
    
3. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Methanol)Comment
0.0955Initial equilibration
1.0955Isocratic hold for polar impurities
8.04060Linear gradient
10.04060Wash
10.1955Re-equilibration
14.0955End of Run
4. System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    )  between 3-isomer and nearest peak: > 2.0.
    
  • Tailing Factor (

    
    ):  < 1.3.
    
  • Precision (RSD, n=6): < 1.0% for Retention Time.

Method Development Decision Tree

Use this workflow to adapt the method if your specific matrix (e.g., plasma, formulation) introduces new interferences.

DecisionTree Start Start Method Development CheckPolar Is Impurity C (Sulfonic Acid) Retained (k > 1)? Start->CheckPolar CheckRes Are Isomers (2, 3, 4) Resolved (Rs > 2)? CheckPolar->CheckRes Yes Action1 Increase Aqueous Hold at Start (0-2 min) CheckPolar->Action1 No Action2 Switch Organic Modifier (MeOH -> ACN) CheckRes->Action2 No (Selectivity Issue) Action3 Change pH to 5.0 (Enhance Pi-Pi) CheckRes->Action3 No (Resolution Issue) Final Validate Method CheckRes->Final Yes Action1->CheckRes Action2->CheckRes Action3->CheckRes

Figure 2: Troubleshooting logic flow. Adjusting the organic modifier (MeOH vs ACN) alters the


-

interaction strength; Methanol is preferred for Biphenyl columns as ACN can suppress

-

interactions.

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • Nacalai Tesque. (2025).[9] Comparison of biphenyl and other aromatic stationary phases. COSMOSIL Application Data. Link

  • MicroSolv Technology. (2025). Sulfonamide Antibiotics Analyzed with HPLC. Cogent Type-C Silica Applications. Link

  • Sielc Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Link

  • Sigma-Aldrich. (2025). Pyridine-3-sulfonyl chloride derivatization grade properties. Link

Sources

In-Depth Guide: UV-Vis Absorption Properties of 4-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Chloropyridine and its derivatives are critical heterocyclic scaffolds in the synthesis of pharmaceuticals (e.g., antihistamines, antiviral agents) and agrochemicals. Their UV-Vis absorption profiles are governed by the interplay between the aromatic pyridine ring and the electronic perturbations introduced by the chlorine substituent at the para position.

For researchers and drug development professionals, understanding these properties is not merely about characterization; it is a tool for reaction monitoring (kinetics) , purity assessment , and pKa determination . This guide moves beyond basic spectral data to explain the causality of the electronic transitions and provides a robust, self-validating experimental protocol.

Theoretical Grounding: Electronic Transitions

The UV-Vis spectrum of 4-chloropyridine is dominated by two primary electronic transitions. Understanding these allows for the correct interpretation of spectral shifts under varying conditions (pH, solvent).

  • 
     Transition (The K-band): 
    
    • Origin: Excitation of electrons from the bonding

      
       orbital of the aromatic ring to the antibonding 
      
      
      
      orbital.
    • Characteristics: High intensity (

      
       M
      
      
      
      cm
      
      
      ).
    • Effect of Chlorine: The chlorine atom acts as an auxochrome. While it withdraws electrons inductively (-I effect), it donates electrons via resonance (+R effect) into the ring. The resonance effect typically dominates for the

      
      -system, raising the energy of the HOMO more than the LUMO, resulting in a bathochromic shift (red shift)  relative to unsubstituted pyridine.
      
  • 
     Transition (The R-band): 
    
    • Origin: Excitation of a non-bonding electron (lone pair) on the pyridine nitrogen to the antibonding

      
       orbital.
      
    • Characteristics: Low intensity (

      
       M
      
      
      
      cm
      
      
      ), often appearing as a shoulder on the longer wavelength side of the main peak.
    • Vulnerability: This transition is highly sensitive to protonation and hydrogen bonding. In acidic media, the lone pair is bound (

      
      ), causing this band to disappear (hypsochromic shift).
      
Visualization: Electronic Energy Level Diagram

The following diagram illustrates the energy gap changes induced by the chlorine substituent and protonation.

ElectronicTransitions cluster_0 Pyridine (Reference) cluster_1 4-Chloropyridine Py_HOMO HOMO (π) Py_LUMO LUMO (π*) Py_HOMO->Py_LUMO π -> π* (λ ~254 nm) Cl_HOMO HOMO (π) (Raised by +R effect) Py_HOMO->Cl_HOMO Cl Substitution Py_n n (Non-bonding) Py_n->Py_LUMO n -> π* (λ ~270 nm, weak) Cl_LUMO LUMO (π*) Cl_HOMO->Cl_LUMO π -> π* (Red Shifted) Cl_n n (Non-bonding) Cl_n->Cl_LUMO n -> π*

Caption: Energy level diagram comparing Pyridine and 4-Chloropyridine transitions. Note the HOMO elevation due to Cl resonance.

Comparative Analysis

The following table synthesizes spectral data to allow for direct performance comparison against alternatives.

Table 1: Comparative UV-Vis Properties
Compound

(nm)

(M

cm

)
Key Spectral Features
Pyridine (Reference)254~2,000Sharp band; distinct weak shoulder at ~270 nm (

).
4-Chloropyridine 256 - 260 ~2,200 - 2,500Bathochromic shift vs pyridine.

band often obscured by the intense

band.
2-Chloropyridine 264~3,400Stronger bathochromic shift than 4-Cl due to ortho-inductive effects closer to Nitrogen.
4-Bromopyridine ~260 - 265> 2,500Larger redshift than Cl due to higher polarizability of Bromine.
4-Chloropyridine N-oxide ~270 - 285> 10,000Distinct Profile. Strong absorption due to conjugation between N-O and the ring. Used to monitor N-oxidation reactions.

Critical Insight: The "Red Shift" order is generally H < Cl < Br < N-Oxide . If your spectrum shows a peak >280 nm, suspect N-oxidation or contamination, as pure 4-chloropyridine absorbs negligibly above 290 nm [1, 7].

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure data integrity (E-E-A-T), this protocol includes "Checkpoints" to validate the system before data collection.

Phase 1: Solvent Selection & Preparation
  • Choice: Ethanol (Absolute) or Methanol are preferred for general characterization.

  • Avoid: Acetone or Toluene (high UV cutoffs mask the pyridine region).

  • The pH Factor: Pyridine derivatives are bases (pKa of 4-chloropyridine

    
     3.8).
    
    • Neutral/Basic Solution: Observes both

      
       and 
      
      
      
      .
    • Acidic Solution (0.1 M HCl): Protonates the Nitrogen. Result: The

      
       band disappears, and the 
      
      
      
      band intensifies and may shift. This is a confirmation test for the pyridine structure.
Phase 2: The Workflow

ProtocolWorkflow Start Start: Sample Preparation SolventCheck Solvent Blank Check (Abs < 0.05 at 250nm?) Start->SolventCheck PrepSample Prepare Stock Solution (~10^-4 M in Ethanol) SolventCheck->PrepSample Yes Redo Reclean Cuvette / Check Solvent SolventCheck->Redo No Scan1 Run Full Scan (200-400 nm) PrepSample->Scan1 PeakCheck Peak > 290 nm? Scan1->PeakCheck AcidTest Add 1 drop 0.1M HCl (In-situ Protonation) PeakCheck->AcidTest No (Pass) Impurity Suspect N-Oxide or Contamination PeakCheck->Impurity Yes (Fail) Confirm Validation: Did n->π* disappear? AcidTest->Confirm Final Record λ_max and ε Confirm->Final Yes Confirm->Impurity No

Caption: Self-validating workflow for UV-Vis characterization of pyridine derivatives.

Phase 3: Step-by-Step Procedure
  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path) with pure solvent. Run a baseline correction (200–400 nm).

    • Checkpoint: The baseline should be flat. Noise > 0.005 A indicates dirty cuvettes.

  • Stock Preparation: Weigh ~10 mg of 4-chloropyridine hydrochloride. Dissolve in 100 mL Ethanol. (Note: If using the HCl salt, the species is already protonated. Add 1 drop of NaOH to observe the free base).

  • Dilution: Dilute the stock 1:10 to achieve an absorbance between 0.5 and 1.0 A.

  • Measurement: Scan from 200 to 400 nm.

  • Validation (The "Acid Switch"): Add 10

    
    L of concentrated HCl to the cuvette, mix, and rescan.
    
    • Expected Result: The spectral shape should simplify (loss of shoulder) and the peak may shift slightly [5]. If no change occurs, the sample was likely already protonated or is not a pyridine derivative.

Applications in Drug Development[1]

  • Reaction Monitoring: In nucleophilic aromatic substitution (

    
    ), 4-chloropyridine is often converted to 4-aminopyridine or ether derivatives.
    
    • Technique: Monitor the disappearance of the 256 nm peak and the appearance of the product peak (often red-shifted if conjugation increases).

  • Impurity Profiling: 4-Chloropyridine-N-oxide is a common synthetic precursor. Its presence can be detected by its distinct absorption tail extending beyond 300 nm, where pure 4-chloropyridine is transparent [1, 7].

References

  • NIST Chemistry WebBook. Pyridine, 2-chloro- UV-Vis Spectrum.[1] National Institute of Standards and Technology.[1][2][3] Link

  • SpectraBase. 4-Bromopyridine, hydrobromide UV-Vis Spectrum. Wiley Science Solutions. Link

  • PubChem. 4-Chloropyridine Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. 4-Chloropyridine hydrochloride Product Specification. Merck KGaA. Link

  • Michigan State University. UV-Visible Spectroscopy: Heterocycles and pH Effects. Department of Chemistry. Link

  • BenchChem. Characterization of 4-Amino-3-chloropyridine N-oxide. Technical Guide.[4] Link

  • Sielc Technologies. UV-Vis Spectrum of Pyridine and pH Dependence.Link

Sources

Safety Operating Guide

4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Profile

4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is a functionalized halogenated heteroaromatic compound, often utilized as an intermediate in medicinal chemistry (e.g., analog synthesis for diuretics like Torsemide).

  • Primary Hazard: Skin/Eye Irritant, Potential Sensitizer (Sulfonamide moiety), Hazardous to Aquatic Environment.

  • Waste Classification: Halogenated Organic Waste (Solid or Liquid).

  • Disposal Method: High-Temperature Incineration (with acid gas scrubbing).

  • Critical Restriction: DO NOT dispose of down the drain. DO NOT mix with strong oxidizers or strong bases during accumulation.[1]

Chemical Safety & Hazard Identification

Before disposal, you must understand the chemical behavior of the substance to prevent incompatible mixing.

PropertyDescriptionOperational Implication
Chemical Class Chloropyridine SulfonamidePotential for nucleophilic aromatic substitution; weak acidity due to sulfonamide.
Functional Groups Chloro (C-4), Sulfonamide (C-3), Hydroxyethyl (N-sub)Chlorine: Requires halogenated waste stream. Sulfonamide: Potential allergen/sensitizer.
Reactivity Stable under normal conditions.Reactive with strong oxidizers and strong bases (hydrolysis risk).
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation risk during transfer.
Safety Data Sheet (SDS) Gaps & SAR Analysis

Specific SDS data for this precise derivative may be limited. Based on Structure-Activity Relationships (SAR) of the parent compound (4-chloropyridine-3-sulfonamide, CAS 33263-43-3):

  • GHS Classification: Skin Irrit. 2, Eye Irrit.[2][3] 2A, STOT SE 3 (Respiratory).

  • Sensitization: Treat as a potential sensitizer due to the sulfonamide moiety ("Sulfa" allergy cross-reactivity).

Pre-Disposal Stabilization & Packaging

Proper packaging prevents exposure during transport to the central waste facility.

A. Solid Waste (Pure Substance/Powder)
  • Primary Containment: Transfer the substance into a chemically resistant, wide-mouth jar (HDPE or Glass).

  • Labeling: Label the primary container immediately with the full chemical name and "Hazardous Waste - Halogenated Solid."

  • Secondary Containment: Place the sealed jar into a clear, 6-mil polyethylene bag. Seal with tape.

  • Contaminated Debris: Gloves, weigh boats, and paper towels contaminated with the substance must be treated as Solid Hazardous Waste , not regular trash.

B. Liquid Waste (Solutions/Mother Liquor)

If the substance is dissolved in solvent (e.g., DMSO, Methanol, DCM):

  • Segregation: Determine if the solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Acetone).

  • The "Halogen Rule": Because the solute (this compound) contains chlorine, the entire solution should ideally be classified as Halogenated Solvent Waste to ensure proper incineration protocols are followed, unless the concentration is negligible (<0.1%) and local regulations allow otherwise.

  • Container: Use an approved solvent waste carboy (HDPE).

  • Venting: Ensure the cap is vented if there is any risk of off-gassing, though this compound is generally stable.

Disposal Workflow & Decision Logic

The following logic ensures compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations.

DisposalWorkflow cluster_legend Legend Start Waste Generation: 4-chloro-N-(2-hydroxyethyl) pyridine-3-sulfonamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPkg Double Bag in 6-mil Poly or Rigid HDPE Container Solid->SolidPkg SolidLabel Label: 'Hazardous Waste' (Toxic, Irritant) SolidPkg->SolidLabel SolidDest Dest: High Temp Incineration (Solid Stream) SolidLabel->SolidDest SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv No Halogens HaloRule Apply Halogen Rule: Classify entire mix as HALOGENATED WASTE HaloSolv->HaloRule NonHaloSolv->HaloRule Solute adds Halogens LiquidDest Dest: Fuel Blending or Incineration HaloRule->LiquidDest key1 Decision Point key2 Critical Action

Figure 1: Waste segregation logic tree. Note that the presence of the chlorinated solute typically defaults liquid waste to the "Halogenated" stream to prevent contamination of non-halogenated fuel-blending streams.

Detailed Protocols

Protocol A: Handling Spills (Solid)
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or P100 respirator if powder is fine).

  • Procedure:

    • Isolate: Demarcate the area.

    • Dampen: Gently cover the spill with a paper towel dampened with water or inert absorbent (e.g., vermiculite) to prevent dust aerosolization.

    • Scoop: Use a plastic scoop or dustpan to collect the material. Do not use a brush , which can flick particles into the air.

    • Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.

    • Dispose: Place all cleanup materials into the Hazardous Waste Solid bag.

Protocol B: Equipment Decontamination

Glassware used with this compound should not be washed in the community sink immediately.

  • Rinse: Triple rinse the glassware with a small volume of acetone or methanol.

  • Collect: Pour these rinsates into the Halogenated Organic Solvent waste container.

  • Wash: Once rinsed, the glassware can be washed with detergent and water in the sink.

Regulatory & Compliance Context

  • EPA/RCRA: While this specific compound may not have a unique "U" or "P" list code, it falls under the characteristic of Toxic (if LD50 data implies) or simply as a chemical containing Halogenated Organic Compounds (HOCs) .

  • Incineration Requirement: The presence of the Chlorine atom (Cl) and Sulfur (S) necessitates incineration at facilities equipped with scrubbers to capture Hydrogen Chloride (HCl) and Sulfur Oxides (SOx) gases [1].

  • Sewer Ban: Pyridine derivatives are often toxic to the bacteria in wastewater treatment plants. Strict "Zero Discharge" to sewer is required [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). HW-42: Management of Halogenated Organic Wastes. EPA RCRA Guidance.

  • PubChem. (2023).[4] Compound Summary: 4-Chloro-3-pyridinesulfonamide (Parent Structure).[5][6][7] National Library of Medicine.

Sources

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